4-Benzoylquinoline

Antimalarial β-Hematin inhibition Heme crystallization

Research programs targeting β-hematin inhibition face synthetic bottlenecks due to limited access to C4-benzoyl quinoline building blocks. 4-Benzoylquinoline (CAS 54885-00-6) directly addresses this gap as a validated scaffold for antimalarial and antiviral lead optimization. • Antimalarial: Enables exploration of C4-benzoyl substitution effects on heme crystallization inhibition (IC50 < 10 µM in relevant assays). • Antiviral: Serves as a precursor for filovirus RNA synthesis inhibitors with submicromolar IC50 values. • Supply: Crystalline solid (mp 60°C) ensures stable, reproducible gravimetric dispensing for HTS and automated compound management.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
Cat. No. B1642027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylquinoline
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H
InChIKeySFNPLKFRSAOPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoylquinoline: Building Block for Antiparasitic and Antiviral Discovery


4-Benzoylquinoline (phenyl(quinolin-4-yl)methanone; CAS 54885-00-6) is a 4-substituted quinoline derivative with a molecular formula C16H11NO and molecular weight 233.26 g/mol, featuring a benzoyl carbonyl group directly attached at the C4 position of the quinoline heterocyclic core . This structural motif distinguishes it from 4-benzylquinoline (C4-benzyl, CAS 5632-14-4) and 4-chloroquinoline (C4-halogen, CAS 611-35-8) . The compound serves as a versatile scaffold and synthetic intermediate in medicinal chemistry programs targeting antiparasitic [1], anticancer [2], and antiviral applications [3].

Synthetic Scaffold
Supports antimalarial, anticancer, antiviral lead optimization as a C4-benzoyl quinoline building block
Structural Differentiation
C4-benzoyl carbonyl enables distinct H-bond acceptor and π-stacking capacity vs. 4-benzyl or 4-chloro analogs
Procurement Format
Crystalline solid at ambient temperature simplifies handling, weighing, and long-term storage in screening workflows

4-Benzoylquinoline: Distinct from 4-Benzylquinoline and Chloroquine Analogs


The C4 substituent on the quinoline ring fundamentally alters electronic distribution, steric profile, and intermolecular interaction capacity. Replacing the electron-withdrawing benzoyl carbonyl group (C=O) of 4-benzoylquinoline with the electron-donating benzyl methylene group (-CH2-) in 4-benzylquinoline yields a >15 Da molecular weight difference and complete loss of the hydrogen bond acceptor capacity at the C4 position . Similarly, 4-chloroquinoline offers nucleophilic substitution reactivity absent in 4-benzoylquinoline but lacks the extended π-conjugation and steric bulk of the benzoyl moiety. These structural differences translate into divergent biological profiles: benzoyl-containing quinoline derivatives exhibit distinct β-hematin inhibition and antiparasitic activities compared to chloroquine-based analogs [1], while benzoyl-substituted quinoline-chalcone hybrids demonstrate potent anticancer cytotoxicity (IC50 2.32–22.4 μM) not observed with simple 4-substituted quinolines [2].

Electronic and binding profile mismatch
Replacing benzoyl with benzyl or chloro alters H-bonding and π-stacking, potentially shifting target engagement and biological readouts.
Physical state incompatibility
4-Benzylquinoline is a liquid; substitution changes handling, volatility, and weighing precision in HTS workflows.

Quantitative Evidence: 4-Benzoylquinoline vs. Structural Analogs


β-Hematin Inhibition Comparable to Chloroquine

A series of heterocyclic chloroquine hybrids incorporating benzoyl groups linked at the quinoline C4 position were screened as β-hematin formation inhibitors. The benzoyl-containing compounds achieved IC50 values below 10 μM for inhibiting heme crystallization, with the most potent analogs demonstrating activity comparable to the reference standard chloroquine (IC50 = 1.50 ± 0.01 μM) [1]. This establishes that the benzoyl substituent does not abrogate the critical heme-targeting activity essential for quinoline-based antimalarials.

β-Hematin Inhibition
Head-to-head
IC50 <10 μM (benzoyl-containing hybrids) vs. chloroquine 1.50 ± 0.01 μM
Reported heme-targeting scaffold fit for antimalarial research
In vitro crystallization assay; verify in P. falciparum cultures
Antimalarial β-Hematin inhibition Heme crystallization Plasmodium falciparum

Solid Crystalline State vs. Liquid 4-Benzylquinoline

4-Benzoylquinoline exhibits a melting point of 60°C, existing as a crystalline solid at standard ambient temperature (20–25°C) . In contrast, 4-benzylquinoline (CAS 5632-14-4) is a liquid at room temperature . This solid-state property directly impacts handling, formulation, and storage considerations for both research-scale and larger-volume procurement.

Solid State Property
Data to verify
Melting point 60°C; crystalline solid at 20–25°C vs. liquid 4-benzylquinoline
Solid form may support handling and storage stability
Source data review needed; confirm polymorphic form
Physicochemical property Solid-state characterization Formulation development Crystallinity

Anti-Filovirus Activity of Benzoquinoline Scaffold

A high-throughput screen of small molecule libraries identified the benzoquinoline chemical scaffold as an inhibitor of Ebola virus (EBOV) RNA synthesis. Structure-activity relationship (SAR) optimization of the benzoquinoline series produced analog SW456 with submicromolar IC50 in the EBOV minigenome assay and confirmed antiviral activity against infectious EBOV in cell culture [1]. The benzoquinoline series demonstrated cross-filovirus activity against Marburg virus and extended inhibition to vesicular stomatitis virus (rhabdovirus) and Zika virus (flavivirus), establishing this scaffold as a broad-spectrum antiviral lead [1].

Anti-Filovirus Activity
Class-level
SW456 analog: submicromolar IC50 in EBOV minigenome; active against Marburg, VSV, Zika
Supports broad-spectrum antiviral screening context
SAR optimization required; confirm activity for specific target
Antiviral Ebola virus Marburg virus RNA virus inhibition Broad-spectrum antiviral

Nur77 Binding and Paraptosis in Liver Cancer

Compound 4-PQBH, a 4-(quinoline-4-amino)benzoylhydrazide derivative structurally incorporating the 4-benzoylquinoline motif, demonstrated potent binding to the Nur77 orphan nuclear receptor with a dissociation constant KD = 1.17 μM [1]. This compound exhibited selective cytotoxicity against hepatocellular carcinoma (HCC) cells while maintaining low toxicity to normal LO2 hepatocytes, inducing caspase-independent cytoplasmic vacuolation and paraptosis through Nur77-mediated ER stress and autophagy pathways [1].

Nur77 Binding
Class-level
4-PQBH derivative KD = 1.17 μM; induces paraptosis in HCC cells
Reported binding affinity for cancer cell-model studies
Non-apoptotic mechanism; verify selectivity vs. normal cells
Hepatocellular carcinoma Nur77 nuclear receptor Paraptosis Target engagement Anticancer

Antifungal Crop Protection Efficacy

Patent JPH07285938A discloses benzoylquinoline derivatives of formula I as microbicidal agents for agricultural and horticultural applications. The exemplified compound 7-chloro-4-(4′-chlorobenzoyl)quinoline demonstrated excellent activity against sheath blight causative fungus in rice plant (Rhizoctonia solani) and damping off causative fungus (Pythium spp.) across multiple cropping plants [1].

Antifungal Crop Protection
Class-level
7-Chloro-4-(4'-chlorobenzoyl)quinoline: activity against Rhizoctonia solani and Pythium spp.
Reported agricultural fungicide screening activity
Patent-derived evidence; field trial verification required
Agricultural fungicide Phytopathogenic microorganisms Rice sheath blight Crop protection

Optimal Use Cases for 4-Benzoylquinoline


Antimalarial Lead Optimization with Heme-Targeting Scaffolds

4-Benzoylquinoline and its derivatives are well-suited for antimalarial drug discovery programs focusing on β-hematin formation inhibition. As demonstrated by benzoyl-containing quinoline hybrids achieving IC50 values < 10 μM in heme crystallization assays—comparable to chloroquine's 1.50 μM [1]—this scaffold retains the validated heme-targeting pharmacophore essential for quinoline-based antimalarial mechanisms. Procurement of 4-benzoylquinoline as a synthetic building block enables exploration of C4-benzoyl substitution effects on antimalarial potency and resistance profiles.

Broad-Spectrum Antiviral Screening and SAR

The benzoquinoline scaffold, of which 4-benzoylquinoline is a representative substructure, has been validated in high-throughput screening as an inhibitor of Ebola virus RNA synthesis with optimized analogs achieving submicromolar IC50 values and demonstrating cross-activity against Marburg virus, vesicular stomatitis virus, and Zika virus [2]. 4-Benzoylquinoline procurement supports antiviral medicinal chemistry campaigns focused on filovirus and broad-spectrum RNA virus inhibition, particularly where SAR exploration around the C4 position is of interest.

Solid Compound Management for High-Throughput Screening

With a melting point of 60°C, 4-benzoylquinoline exists as a crystalline solid at ambient temperature , unlike the liquid analog 4-benzylquinoline . This physical property makes 4-benzoylquinoline preferable for automated compound management systems, precise gravimetric dispensing for dose-response assays, and long-term storage stability in screening libraries. Procurement for HTS core facilities or compound repository curation benefits from reduced volatility, easier handling, and more reproducible solution preparation compared to liquid quinoline analogs.

Nur77-Targeted Anticancer Agents Inducing Paraptosis

For oncology programs targeting apoptosis-resistant cancers, the 4-substituted quinoline framework with benzoyl-derived substituents has demonstrated potent Nur77 receptor binding (KD = 1.17 μM for derivative 4-PQBH) and induction of paraptosis—a caspase-independent cytoplasmic vacuolation cell death pathway [3]. 4-Benzoylquinoline serves as a precursor or scaffold analog for developing novel anti-hepatocellular carcinoma agents that exploit non-apoptotic mechanisms, distinguishing them from conventional quinoline-based anticancer compounds that primarily act via apoptosis induction.

Application
Selection Property
Validation Focus
Antimalarial Lead Optimization
Heme-targeting pharmacophore retention
β-Hematin inhibition assay context
Broad-Spectrum Antiviral Screening
Filovirus RNA inhibition scaffold
EBOV minigenome assay context
HTS Compound Management
Crystalline solid at ambient temperature
Gravimetric dispensing reproducibility
Nur77-Targeted Cancer Research
Nur77 receptor binding motif
Paraptosis induction assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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